molecular formula C16H11F3N2O3S2 B2873344 2-((1-((3,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole CAS No. 1396870-53-3

2-((1-((3,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole

Cat. No.: B2873344
CAS No.: 1396870-53-3
M. Wt: 400.39
InChI Key: QYUHPEPCASNOQO-UHFFFAOYSA-N
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Description

This compound is a fluorinated benzothiazole derivative featuring a sulfonated azetidine moiety. Its structure includes:

  • A 3,5-difluorophenylsulfonyl group attached to an azetidine ring.
  • An azetidin-3-yloxy linker bridging the sulfonyl group to a 4-fluorobenzo[d]thiazole core.

The sulfonyl group contributes to polarity and hydrogen-bonding capacity, while the azetidine ring introduces conformational rigidity .

Properties

IUPAC Name

2-[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]oxy-4-fluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O3S2/c17-9-4-10(18)6-12(5-9)26(22,23)21-7-11(8-21)24-16-20-15-13(19)2-1-3-14(15)25-16/h1-6,11H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUHPEPCASNOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=CC(=C2)F)F)OC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-((3,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16_{16}H11_{11}F3_3N2_2O3_3S2_2
  • Molecular Weight : 400.4 g/mol
  • CAS Number : 1396870-53-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group and the azetidine ring play crucial roles in modulating these interactions. The compound may act by inhibiting specific enzymes or receptors, thereby altering biological pathways involved in various diseases.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : The compound's ability to inhibit cancer cell proliferation has been noted in several studies, suggesting potential applications in oncology.
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound may possess anti-inflammatory properties, contributing to their therapeutic potential.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/PathwayReference
Compound AAntimicrobialStaphylococcus aureus
Compound BAnticancerVarious cancer cell lines
Compound CAnti-inflammatoryInflammatory cytokine pathways

Case Studies

  • Antimicrobial Study :
    A study evaluated the antimicrobial efficacy of related compounds against E. coli. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics, highlighting their potential as effective antimicrobial agents.
  • Cancer Cell Proliferation Inhibition :
    Another study focused on the anticancer properties of a structurally similar compound. It was found to significantly inhibit the proliferation of breast cancer cells with an IC50 value indicating potent activity.
  • Inflammatory Response Modulation :
    Research exploring the anti-inflammatory effects demonstrated that the compound could reduce levels of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Group Differences

Key analogs include triazole-thiones (e.g., compounds [7–9] from ) and isostructural thiazole derivatives (e.g., compounds 4 and 5 from –3).

Parameter Target Compound Triazole-Thiones (e.g., [7–9]) Isostructural Thiazoles (e.g., 4, 5)
Core Heterocycle Benzo[d]thiazole 1,2,4-Triazole Thiazole
Sulfonyl Group 3,5-Difluorophenylsulfonyl 4-X-Phenylsulfonyl (X = H, Cl, Br) Absent
Halogen Substituents Fluorine (3,5-positions on phenyl; 4-position on benzothiazole) X = H, Cl, Br on phenyl; 2,4-difluorophenyl on triazole Fluorine or chlorine on aryl groups
Tautomerism Not observed Exists as thione tautomer (C=S confirmed by IR at 1247–1255 cm⁻¹) No tautomerism reported
Crystallographic Features Not reported in evidence Planar conformation with thione stability Triclinic, P̄I symmetry; perpendicular fluorophenyl groups

Physicochemical Properties

  • Polarity: The sulfonyl group in the target compound increases polarity compared to non-sulfonated analogs (e.g., compounds 4, 5).
  • Crystal Packing : Isostructural thiazoles (4, 5) exhibit similar conformations but adjust packing to accommodate halogen size (Cl vs. F) .

Spectroscopic Distinctions

  • IR Spectroscopy :

    • Target Compound: Expected C-O (azetidine-oxy) and S=O (sulfonyl) stretches near 1150–1250 cm⁻¹.
    • Triazole-Thiones: C=S stretch at 1247–1255 cm⁻¹; NH bands at 3278–3414 cm⁻¹ .
    • Thiazoles (4, 5): Aromatic C-F stretches observed near 1220–1250 cm⁻¹ .
  • NMR :

    • The target compound’s ¹³C-NMR would show distinct shifts for the azetidine (δ 50–70 ppm) and fluorinated aryl carbons (δ 110–160 ppm).

Key Research Findings

Bioactivity Implications : Fluorine substitutions in the target compound may enhance membrane permeability compared to bulkier halogens (Cl, Br) in analogs .

Crystallinity : Isostructural thiazoles (4, 5) achieve high crystallinity in DMF, suggesting the target compound may require polar aprotic solvents for crystallization .

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